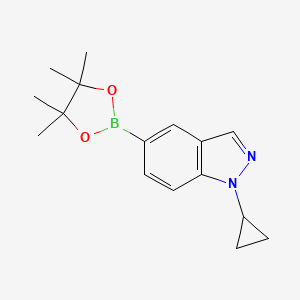

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Chemical Structure and Properties

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (molecular formula: C₁₆H₂₀BN₂O₂, molecular weight: ~298.19 g/mol) is a boronic ester-functionalized indazole derivative. The cyclopropyl substituent at the 1-position and the dioxaborolane group at the 5-position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . Its compact cyclopropyl group enhances solubility compared to bulkier substituents, while the boronate moiety enables efficient C–C bond formation in medicinal chemistry and materials science applications .

Properties

Molecular Formula |

C16H21BN2O2 |

|---|---|

Molecular Weight |

284.2 g/mol |

IUPAC Name |

1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)12-5-8-14-11(9-12)10-18-19(14)13-6-7-13/h5,8-10,13H,6-7H2,1-4H3 |

InChI Key |

RTMXIMOQJLSCST-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 1-cyclopropyl-1H-indazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The dioxaborolane moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Boronic acids and their derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted indazole derivatives with different functional groups.

Scientific Research Applications

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on biomolecules, affecting their function. The indazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

A systematic comparison of structurally related indazole boronic esters reveals key differences in substituents, positions, and molecular properties:

Biological Activity

1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C16H21BN2O2

- Molecular Weight : 284.16 g/mol

- CAS Number : 1902978-23-7

- Structure : The compound features a cyclopropyl group and a dioxaborolane moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and signaling pathways:

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cellular signaling. For instance, compounds with similar structures have shown inhibitory activity against GSK-3β and IKK-β kinases, which are implicated in various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and nitric oxide in cell models . This activity could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Neuroprotection : In a study assessing neuroprotective effects in HT-22 cells (mouse hippocampal neuronal cells), compounds structurally related to this compound showed promising results in enhancing cell viability under stress conditions .

- Cancer Research : The compound's ability to inhibit kinases such as GSK-3β suggests a role in cancer therapy. Inhibition of this kinase has been linked to reduced tumor growth and improved patient outcomes in various cancers .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation , where a halogenated indazole precursor (e.g., 5-bromo-1-cyclopropyl-1H-indazole) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C. Key considerations include:

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/DCM). Use SHELXT for structure solution and SHELXL for refinement, focusing on resolving the cyclopropyl and dioxaborolane moieties .

- NMR spectroscopy : Analyze B NMR for the boronate ester peak (~30 ppm) and H NMR for cyclopropyl protons (δ 0.6–1.2 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1752 for C₁₇H₂₂BN₂O₂⁺) .

Q. What purification strategies are effective for isolating this moisture-sensitive compound?

- Methodological Answer :

- Chromatography : Use anhydrous silica gel and degassed solvents (e.g., hexane/EtOAc) under inert atmosphere.

- Recrystallization : Employ mixed solvents like toluene/hexane to minimize hydrolysis.

- Storage : Store under argon at –20°C with molecular sieves to prevent boronate ester degradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates.

- Solvent effects : Dioxane or THF enhances solubility, while aqueous Na₂CO₃ facilitates transmetallation.

- Kinetic monitoring : Track reaction progress via B NMR to detect boronate consumption.

- Byproduct analysis : Identify deboronation products (e.g., indazole derivatives) via LC-MS .

Q. How do steric effects from the cyclopropyl group influence reaction outcomes?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, which:

- Slows coupling kinetics : Use elevated temperatures (80–100°C) to overcome energy barriers.

- Affects regioselectivity : Compare coupling yields with non-cyclopropyl analogs (e.g., 1-methyl derivatives) to quantify steric contributions.

- Crystal packing : Analyze X-ray data to assess how cyclopropyl conformation impacts solid-state reactivity .

Q. How can discrepancies between NMR and X-ray crystallographic data be resolved?

- Methodological Answer :

- Dynamic effects in NMR : Variable-temperature H NMR (e.g., –40°C to 25°C) can reveal conformational flexibility of the cyclopropyl group.

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with crystallographic data to validate static vs. dynamic structures.

- Twinned crystals : Use OLEX2 to refine twinning parameters and resolve ambiguities in electron density maps .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry under high vacuum to remove trace moisture.

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative deboronation.

- Quality control : Periodically reanalyze via B NMR to monitor boronate integrity .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with H NMR integration results?

- Methodological Answer :

- Co-eluting impurities : Use orthogonal methods like C NMR or HRMS to identify non-UV-active contaminants.

- Solvent residues : Check for residual DMSO or THF peaks in NMR that may skew integration.

- Dynamic equilibria : Probe for tautomerism (e.g., indazole ring proton shifts) via deuterated solvents .

Q. How should researchers address low reproducibility in cross-coupling yields?

- Methodological Answer :

- Oxygen sensitivity : Ensure rigorous Schlenk techniques for catalyst activation.

- Substrate pre-activation : Stir the boronate with Cs₂CO₃ before adding aryl halides.

- Batch variability : Characterize starting materials via ICP-MS to detect Pd or ligand impurities .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting reactivity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with catalytic Pd centers.

- Reactivity descriptors : Calculate Fukui indices (via Gaussian) to predict nucleophilic/electrophilic sites on the indazole ring.

- Solvent modeling : Apply COSMO-RS to optimize solvent selection for coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.